![molecular formula C8H6BrNO2 B12882195 6-Bromo-4-methoxybenzo[d]isoxazole](/img/structure/B12882195.png)
6-Bromo-4-methoxybenzo[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-methoxybenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methoxybenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of an alkyne with a nitrile oxide. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also available . The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts and solvents can be optimized for cost-effectiveness and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methoxybenzo[d]isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Bromo-4-methoxybenzo[d]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methoxybenzo[d]isoxazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzo[d]isoxazole: Lacks the bromine atom, leading to different reactivity and properties.
6-Chloro-4-methoxybenzo[d]isoxazole: Similar structure but with a chlorine atom instead of bromine, affecting its chemical behavior.
Uniqueness
6-Bromo-4-methoxybenzo[d]isoxazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the bromine atom plays a crucial role.
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
6-bromo-4-methoxy-1,2-benzoxazole |
InChI |
InChI=1S/C8H6BrNO2/c1-11-7-2-5(9)3-8-6(7)4-10-12-8/h2-4H,1H3 |
InChI Key |
GDWZMOHRWWTXNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C=NO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


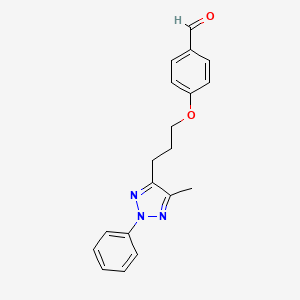
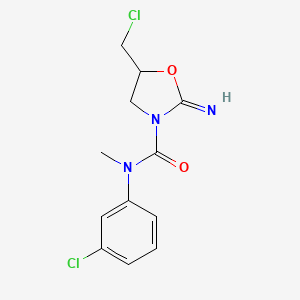
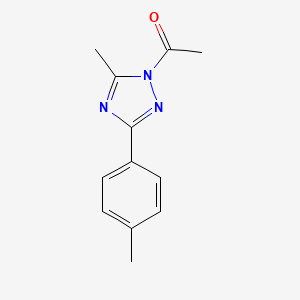

![Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper](/img/structure/B12882149.png)
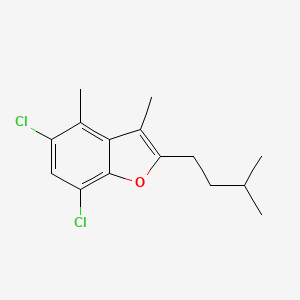
![Benzo[d]isoxazol-3-yl acetate](/img/structure/B12882156.png)

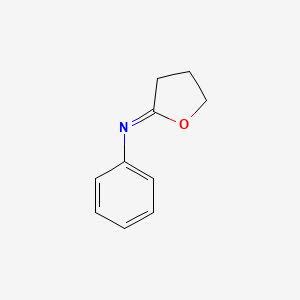

![3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882171.png)
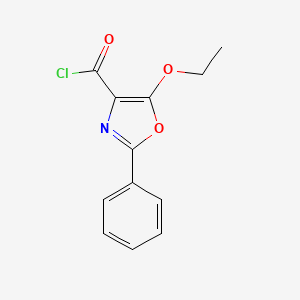
![3H-Pyrrolo[3,4-c]pyridin-3-one, 1,2-dihydro-1-hydroxy-1-phenyl-](/img/structure/B12882187.png)
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12882197.png)
